molecular formula C21H18ClN3O B10986524 N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide

Cat. No.: B10986524
M. Wt: 363.8 g/mol
InChI Key: ONIXTIGUGCERCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted tetrahydrocarbazole moiety linked to an indole carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydrocarbazole core, followed by chlorination and subsequent coupling with an indole derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research .

Mechanism of Action

The mechanism of action of N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce a subset of interferon-stimulated genes, which play a role in its antiviral activity . Additionally, the compound can inhibit the replication of certain viruses by targeting host cell proteins, rather than viral proteins .

Properties

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-4-carboxamide

InChI

InChI=1S/C21H18ClN3O/c22-12-7-8-18-16(11-12)14-3-1-6-19(20(14)24-18)25-21(26)15-4-2-5-17-13(15)9-10-23-17/h2,4-5,7-11,19,23-24H,1,3,6H2,(H,25,26)

InChI Key

ONIXTIGUGCERCP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=C5C=CNC5=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.